N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
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Description
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bond Studies
Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides highlight the significance of hydrogen bond formations in determining the molecular structure and properties of compounds with sulfonyl and nitro groups. These studies, involving characterization through various spectroscopic methods and X-ray crystallography, emphasize the impact of intra- and intermolecular hydrogen bonds on the electronic behavior of molecules (Romero & Margarita, 2008).
Sulfonimidate Alkylating Agents
Research on sulfonimidate alkylating agents, such as stable, crystalline ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, outlines their utility in the ethylation of acids, alcohols, and phenols. This demonstrates the chemical versatility and selectivity of compounds containing sulfonyl and nitro functional groups in synthetic organic chemistry (Maricich et al., 2013).
Ligand Chemistry and Metal Complexes
The development of ligands based on di-tert-butyl substituted compounds for metal complex chemistry highlights the role of sterically hindered structures in coordination chemistry. These studies provide insights into how the bulky substituents and functional groups similar to those in the query compound can influence the coordination environment and reactivity of metal complexes (Trösch & Vahrenkamp, 2001).
Electrochemical Conversion
Research on the electrochemical conversion of nitroarenes to sulfonamides and other derivatives showcases the potential of electrochemical methods in transforming compounds with nitro and sulfonyl functionalities. This indicates a route for the synthesis of complex molecules and intermediates relevant to pharmaceuticals and materials science (Mokhtari et al., 2018).
Environmental Applications
Studies on the degradation of nitroaromatic compounds in water using advanced oxidation processes reveal the environmental relevance of compounds with nitro groups. These findings are pertinent to understanding the degradation pathways and potential environmental impact of structurally similar compounds (Nawaz et al., 2019).
Properties
IUPAC Name |
N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-phenoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-24(2,3)18-9-15-22(16-10-18)32(29,30)23(26(27)28)17-25-19-11-13-21(14-12-19)31-20-7-5-4-6-8-20/h4-17,25H,1-3H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDFQPMVIHCKS-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC3=CC=CC=C3)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.